N-cyclobutylpyrrolidine-3-carboxamide
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Overview
Description
N-cyclobutylpyrrolidine-3-carboxamide is a chemical compound with the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol It is characterized by a pyrrolidine ring substituted with a cyclobutyl group and a carboxamide functional group
Preparation Methods
The synthesis of N-cyclobutylpyrrolidine-3-carboxamide typically involves the reaction of cyclobutylamine with pyrrolidine-3-carboxylic acid or its derivatives under appropriate conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction conditions often include solvents like dichloromethane or dimethylformamide and may require temperature control to optimize yield and purity.
Chemical Reactions Analysis
N-cyclobutylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
N-cyclobutylpyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-cyclobutylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use. For example, in medicinal chemistry, it may act by inhibiting or activating certain enzymes involved in disease pathways .
Comparison with Similar Compounds
N-cyclobutylpyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These include compounds like pyrrolidine-2,5-diones and pyrrolizines, which share the pyrrolidine ring structure but differ in their substituents and functional groups.
Cyclobutyl derivatives: Compounds like cyclobutylamine and cyclobutylcarboxylic acid, which contain the cyclobutyl group but differ in their overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of the cyclobutyl and pyrrolidine moieties, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclobutylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(7-4-5-10-6-7)11-8-2-1-3-8/h7-8,10H,1-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYVXEXQUFURNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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